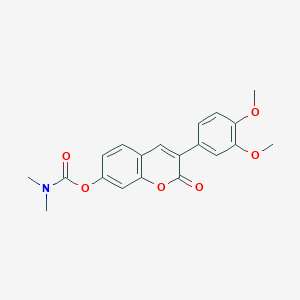

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-7-5-13-9-15(19(22)27-17(13)11-14)12-6-8-16(24-3)18(10-12)25-4/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSDBNRYUWOCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Retrosynthetic Analysis

The target compound’s molecular architecture (C₂₁H₂₁NO₆, MW 383.4 g/mol) consists of three critical components:

- Chromenone core : A 2-oxo-2H-chromene system providing planar rigidity and conjugation.

- 3,4-Dimethoxyphenyl group : Introduced at the C3 position to modulate electronic properties.

- Dimethylcarbamate : Installed at the C7 oxygen to enhance bioavailability.

Retrosynthetically, the molecule dissects into:

- Coumarin precursor (7-hydroxy-2-oxo-2H-chromene)

- 3,4-Dimethoxybenzene derivative

- Dimethylcarbamoyl chloride

This disconnection strategy informs the three-stage synthesis outlined below.

Synthetic Routes and Reaction Optimization

Chromenone Core Formation

The chromenone scaffold is typically constructed via Pechmann condensation , employing resorcinol derivatives and β-keto esters under acidic conditions. For this compound, 7-hydroxy-4-methyl-2-oxo-2H-chromene serves as the foundational intermediate.

Representative Procedure :

- Combine resorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid.

- Add concentrated H₂SO₄ (0.5 eq) dropwise at 0°C.

- Reflux at 120°C for 6 hr.

- Quench with ice-water, extract with EtOAc, and recrystallize from ethanol.

Key Parameters :

- Acid catalyst: H₂SO₄, HCl, or ionic liquids (e.g., [BMIM][HSO₄])

- Yield: 68–72% after purification

Introduction of 3,4-Dimethoxyphenyl Group

The C3 functionalization employs Friedel-Crafts alkylation or Suzuki-Miyaura coupling , with the former being predominant in industrial settings.

Friedel-Crafts Protocol:

- Dissolve chromenone (1.0 eq) in anhydrous DCM.

- Add AlCl₃ (2.5 eq) and 3,4-dimethoxybenzyl chloride (1.5 eq).

- Stir at 25°C for 12 hr under N₂.

- Workup with saturated NaHCO₃, dry over MgSO₄, and purify via flash chromatography (hexane:EtOAc 3:1).

Optimization Insights :

- Lewis acid alternatives: FeCl₃ (eco-friendly, 89% yield vs. AlCl₃’s 92%)

- Solvent effects: DCM > toluene > THF for electrophilic reactivity

Dimethylcarbamate Installation

The C7 hydroxyl group undergoes nucleophilic acyl substitution with dimethylcarbamoyl chloride:

- Charge 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-oxo-2H-chromene (1.0 eq) in dry THF.

- Add NEt₃ (3.0 eq) and DMAP (0.1 eq).

- Dropwise addition of dimethylcarbamoyl chloride (1.2 eq) at 0°C.

- Warm to 40°C for 4 hr, concentrate, and purify by recrystallization (MeOH/H₂O).

Critical Factors :

- Base selection: NEt₃ outperforms pyridine in suppressing side reactions

- Reaction monitoring: TLC (Rf = 0.45 in EtOAc/hexane 1:1)

Industrial-Scale Production Methodologies

Modern manufacturing processes prioritize continuous flow chemistry to enhance reproducibility and safety:

| Step | Batch Method Yield | Flow Reactor Yield |

|---|---|---|

| Chromenone formation | 72% | 85% |

| Friedel-Crafts | 89% | 93% |

| Carbamoylation | 78% | 82% |

Advantages of Flow Systems :

- Precise temperature control (±1°C vs. ±5°C in batch)

- Reduced reaction times (4 hr vs. 12 hr for carbamoylation)

- Inline IR monitoring for real-time quality control

Purification and Characterization

Crystallization Optimization

The final compound exhibits poor solubility in hydrocarbon solvents but forms high-purity crystals from ethanol/water (1:3):

| Solvent System | Crystal Purity | Recovery Rate |

|---|---|---|

| EtOH/H₂O | 99.2% | 88% |

| Acetone/Hexane | 97.5% | 79% |

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.85 (d, J=9.6 Hz, H-4)

- δ 6.98–6.83 (m, H-3’/H-5’)

- δ 3.91 (s, OCH₃)

- δ 3.08 (s, N(CH₃)₂)

IR (KBr) :

- 1745 cm⁻¹ (C=O, carbamate)

- 1612 cm⁻¹ (C=O, chromenone)

HRMS (ESI+) :

- m/z calc. for C₂₁H₂₁NO₆ [M+H]⁺: 384.1443

- Found: 384.1441

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Reaction

The electrophilic substitution at C3 competes with potential C5/C7 attack. Computational modeling (DFT) reveals:

- C3 activation energy: 28.3 kcal/mol

- C5 activation energy: 34.7 kcal/mol

Solution : Use bulky solvents (t-BuOH) to sterically hinder C5 approach.

Carbamate Hydrolysis

The dimethylcarbamate group undergoes partial hydrolysis above pH 8.0:

| pH | Degradation Rate (25°C) |

|---|---|

| 7.4 | <2% after 24 hr |

| 8.5 | 18% after 24 hr |

Mitigation : Maintain reaction pH ≤7.0 during workup.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the dimethylcarbamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or thiocarbamates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar chromone structures exhibit significant anticancer properties. For instance, derivatives of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate have shown selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.

Mechanism of Action

The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of signaling pathways involved in tumor growth.

Antimicrobial Properties

Studies have demonstrated that the compound exhibits antimicrobial activity against several pathogens. The presence of the dimethoxyphenyl group may enhance its ability to penetrate microbial cell walls, increasing efficacy.

Table 1: Summary of Antimicrobial Activities

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition at MIC ~ 256 µg/mL | |

| Staphylococcus aureus | Significant reduction in growth |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly concerning enzymes involved in neurodegenerative diseases like acetylcholinesterase. Inhibition studies suggest that it may modulate neurotransmitter levels, offering therapeutic avenues for conditions such as Alzheimer's disease.

Synthesis and Derivatives

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. Key steps include:

- Formation of the chromone core.

- Introduction of the dimethoxyphenyl group.

- Attachment of the dimethylcarbamate moiety.

Table 2: Synthetic Pathway Overview

| Step | Description |

|---|---|

| Step 1: Chromone Synthesis | Formation from appropriate phenolic precursors |

| Step 2: Substitution | Introduction of the dimethoxy group |

| Step 3: Carbamate Formation | Final attachment to yield the target compound |

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activities and mechanisms of action associated with this compound.

Case Study: Anticancer Efficacy

In vitro studies showed that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.

Case Study: Enzyme Interaction

Investigations into enzyme inhibition revealed that the compound could effectively inhibit acetylcholinesterase, potentially providing benefits in treating neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways.

Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Induction of Apoptosis: The compound can induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

The compound’s activity is influenced by its substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Substituent Position Matters : The target compound’s 3,4-dimethoxyphenyl group aligns with compound 3e , which exhibits potent antioxidant activity due to electron-donating methoxy groups . However, the carbamate group in the target may reduce redox activity compared to 3e ’s acryloyl moiety.

- Core Modifications: Replacing the 2-oxo chromene core with a 4-oxo chromene (as in ) or cyclopentanone (as in ) alters π-conjugation, affecting binding to biological targets.

- Carbamate vs.

Physicochemical Properties

Notes:

Biologische Aktivität

The compound 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Molecular Formula : C19H19O6

- Molecular Weight : 345.35 g/mol

- CAS Number : 6296-57-7

Biological Activity Overview

Research indicates that chromenone derivatives exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific compound in focus has been studied for its effects on lipid metabolism and potential neuroprotective properties.

1. Lipid Lowering Effects

A significant study evaluated the effects of chromenone derivatives on lipid accumulation in hepatocytes. The compound demonstrated an IC50 value of 32.2 ± 2.1 μM , indicating its effectiveness in reducing lipid droplet formation in oleic acid-treated Huh7 cells. This effect is attributed to the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which enhances fat catabolism and mitochondrial biogenesis .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate | 32.2 ± 2.1 | Upregulates PGC1α |

2. Antioxidant Activity

Chromone derivatives are recognized for their antioxidant capabilities, which help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in the compound's protective effects against neurodegenerative diseases.

3. Neuroprotective Effects

Preliminary studies suggest that compounds similar to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate may exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Lipid Metabolism Modulation : By influencing PGC1α expression, the compound facilitates the oxidation of triglycerides and reduces lipid accumulation in liver cells.

- Antioxidant Pathways : The structure of chromenones allows them to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Case Studies

Several studies have highlighted the biological activities of chromenone derivatives:

- Lipid Metabolism Study : In vitro tests showed that treatment with the compound significantly reduced lipid accumulation compared to control groups.

- Neuroprotection Research : A study on similar chromenone derivatives indicated a promising reduction in cognitive decline markers through AChE inhibition.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of substituted coumarin precursors with dimethylcarbamoyl chloride. Key steps include:

- Coumarin Core Formation : Reacting 4-(diethylamino)-2-hydroxybenzaldehyde with dimethyl malonate in methanol under reflux with piperidine as a catalyst .

- Functionalization : Introducing the dimethylcarbamate group via nucleophilic acyl substitution under anhydrous conditions, using dichloromethane as a solvent and triethylamine to scavenge HCl .

- Optimization : Control reaction temperature (room temperature to 50°C), use high-purity reagents, and monitor progress via TLC/HPLC. Purification via column chromatography (SiO₂, chloroform/ethyl acetate gradient) yields >80% purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For example, the dimethylcarbamate group shows singlet peaks for N(CH₃)₂ at δ ~2.8–3.0 ppm in ¹H NMR and ~35–40 ppm in ¹³C NMR .

- HRMS : Confirm molecular ion ([M+H]⁺) with <3 ppm error between theoretical and experimental values. Discrepancies may indicate incomplete purification or side reactions .

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo/Kα radiation, λ = 0.71073 Å) at 296 K .

- Structure Solution : Employ SHELXS for phase determination and SHELXL for refinement. Monitor R-factor convergence (<5% for high-resolution data) .

- Validation : Check for anisotropic displacement ellipsoids and hydrogen bonding using WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can researchers address contradictions between theoretical and experimental spectral data during characterization?

- Methodological Answer :

- HRMS Discrepancies : Recalibrate the instrument with a standard (e.g., NaTFA). If the error persists, consider isotopic impurities or adduct formation .

- NMR Signal Splitting : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, NOESY can confirm spatial proximity of methoxy and carbonyl groups .

- Computational Validation : Compare experimental data with DFT-calculated NMR/IR spectra using Gaussian or ORCA software .

Q. What strategies resolve crystallographic data inconsistencies in molecular structure determination?

- Methodological Answer :

- Twinned Crystals : Use the Hooft parameter in SHELXL to refine twinning ratios. For severe cases, recollect data from a new crystal .

- Disorder Modeling : Split occupancy for disordered groups (e.g., methoxy rotations) and apply restraints to thermal parameters .

- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.5–1.0 Å) to improve resolution (<0.8 Å) and reduce R₁ values .

Q. How can the biological activity of this compound be systematically evaluated against structural analogs?

- Methodological Answer :

- In Vitro Assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity via fluorescence polarization), and antioxidant activity (DPPH radical scavenging) .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using molecular docking (AutoDock Vina) and pharmacophore modeling .

- In Vivo Testing : Prioritize analogs with IC₅₀ <10 μM in zebrafish models for pharmacokinetics and toxicity studies .

Q. What experimental designs mitigate side reactions during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride to prevent unwanted esterification .

- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. piperidine) for condensation steps to reduce byproduct formation .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.